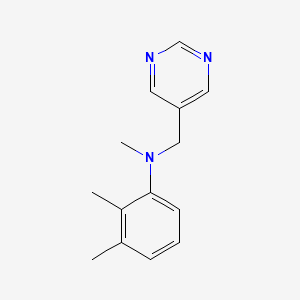
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP is a pyrrolidine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of certain enzymes, such as acetylcholinesterase and histone deacetylase. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to modulate the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been reported to induce apoptosis in cancer cells and inhibit the replication of viruses, such as hepatitis C virus (HCV).
Advantages and Limitations for Lab Experiments
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
For research on N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide could lead to the development of new treatments for various diseases and conditions.
Synthesis Methods
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 4,6-dimethyl-2-pyridinecarboxaldehyde with morpholine and pyrrolidine-1-carboxylic acid. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is purified using column chromatography. The yield of N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide using this method is reported to be around 70%.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-13-9-14(2)18-16(10-13)19-17(22)21-4-3-15(12-21)11-20-5-7-23-8-6-20/h9-10,15H,3-8,11-12H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUMZNXYBJTHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)N2CCC(C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyridin-2-yl)-3-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
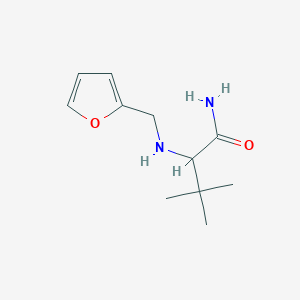
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
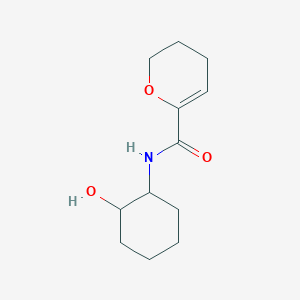

![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
![4-[(1-Methylimidazol-2-yl)methyl]-1,4-thiazepane](/img/structure/B7631200.png)
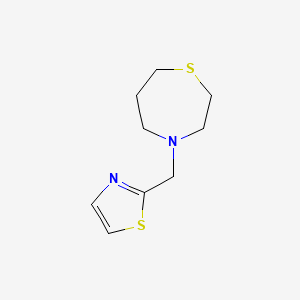
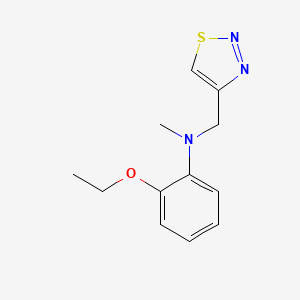
![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)
![2,2,6,6-tetramethyl-N-[(2-methylpyrimidin-4-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631231.png)
